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Introduction
C3 Glomerulopathy (C3G) is a group of rare and severe kidney diseases characterized by the

dysregulation of the complement system's alternative pathway.[1] This leads to the dominant

deposition of C3 complement fragments in the glomeruli, causing inflammation and progressive

kidney damage. AMY-101, a synthetic peptide analog of compstatin (also known as Cp40), is a

potent inhibitor of complement component C3. By targeting the central component of the

complement cascade, AMY-101 offers a promising therapeutic strategy for C3G.[2][3] These

application notes provide a summary of the preclinical data for AMY-101 in C3G and detailed

protocols for its use in in vitro models to study the disease's pathogenesis.

Mechanism of Action of AMY-101
AMY-101 is a 14-amino-acid cyclic peptide that binds to C3 and its activated form, C3b.[2][3]

This binding prevents the cleavage of C3 into its active fragments, C3a and C3b, thereby

halting the amplification of the complement cascade. This inhibition occurs at a central point in

the complement system, effectively blocking all three pathways of complement activation

(classical, lectin, and alternative). In C3G, where the alternative pathway is constitutively active,

AMY-101's ability to block the C3 amplification loop is key to its therapeutic potential.
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In vitro studies using serum from patients with C3G have demonstrated the efficacy of AMY-
101 (Cp40) in correcting complement dysregulation. The following tables summarize the key

findings from a pivotal study by Zhang et al. (2015).

Experiment Patient Cohort Key Finding
AMY-101 (Cp40)

Concentration

Inhibition of Abnormal

Hemolysis

9 C3G Patients (7

DDD, 2 C3GN)

Prevention of sheep

erythrocyte lysis in

patient sera.

10 µM

Inhibition of Abnormal

C3 Conversion

9 C3G Patients (7

DDD, 2 C3GN)

Prevention of the

generation of C3

degradation products

(iC3b).

10 µM

Inhibition of C3

Nephritic Factor

(C3Nef) Activity

13 C3G Patients (5

DDD, 8 C3GN)

Prevention of

hemolysis in a C3Nef-

sensitized hemolytic

assay.

5 µM

Inhibition of C4

Nephritic Factor

(C4Nef) Activity

3 C3G Patients
Prevention of C5

convertase formation.
Not specified

DDD: Dense Deposit Disease; C3GN: C3 Glomerulonephritis

Experimental Protocols
Here are detailed protocols for key in vitro experiments to study the effect of AMY-101 on C3G

pathogenesis, based on the methodologies described in the literature.

Alternative Pathway Hemolytic Assay with Patient
Serum
This assay assesses the ability of AMY-101 to inhibit the spontaneous, abnormal complement

activation characteristic of C3G patient serum.
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Materials:

Serum from C3G patients and healthy donors (Normal Human Serum, NHS)

AMY-101 (Cp40)

Sheep erythrocytes

Magnesium-EGTA buffer (Mg2+-EGTA)

Phosphate-buffered saline (PBS)

Spectrophotometer

Protocol:

Wash sheep erythrocytes three times with PBS.

Resuspend erythrocytes in Mg2+-EGTA buffer to a final concentration of 2 x 10^8 cells/mL.

In a 96-well plate, mix 50 µL of patient serum with 50 µL of Mg2+-EGTA buffer containing

various concentrations of AMY-101 (e.g., 0-20 µM). Include a no-inhibitor control.

Add 50 µL of the washed sheep erythrocyte suspension to each well.

Incubate the plate at 37°C for 30 minutes.

Centrifuge the plate at 1000 x g for 5 minutes.

Transfer 100 µL of the supernatant to a new 96-well plate.

Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.

Calculate the percentage of hemolysis relative to a 100% lysis control (erythrocytes in

water).

Immunofixation Electrophoresis for C3 Conversion
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This protocol evaluates the effect of AMY-101 on the generation of C3 breakdown products in

the presence of patient serum.

Materials:

Serum from C3G patients and healthy donors (NHS)

AMY-101 (Cp40)

Normal human serum (as an exogenous C3 source)

Mg2+-EGTA buffer

EDTA buffer

Immunofixation electrophoresis system and reagents for C3

Protocol:

Mix patient serum with pooled normal human serum (PNS) as a source of C3.

Incubate the serum mixture in the presence or absence of AMY-101 (e.g., 10 µM) in either

Mg2+-EGTA buffer (to allow alternative pathway activation) or EDTA buffer (as a negative

control) at 37°C for 30 minutes.

Perform immunofixation electrophoresis for C3 on the treated serum samples according to

the manufacturer's instructions.

Analyze the resulting gel for the presence of C3 conversion products, such as iC3b.[4]

Quantify the percentage of C3 conversion.[4]

C3 Nephritic Factor (C3Nef) Activity Assay
This assay determines if AMY-101 can block the stabilizing effect of C3Nefs on the C3

convertase.

Materials:
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IgG purified from C3G patients with known C3Nef activity

Normal Human Serum (NHS)

AMY-101 (Cp40)

Sheep erythrocytes

Buffers and reagents for C3 convertase formation (e.g., Factor B, Factor D)

Rat serum-EDTA (as a source of terminal complement components)

Protocol:

Prepare C3b-coated sheep erythrocytes.

Incubate the C3b-coated erythrocytes with purified patient IgG (containing C3Nefs) and NHS

(as a source of complement factors) in the presence or absence of AMY-101 (e.g., 5 µM).

Allow the C3 convertase to form and be stabilized by the C3Nefs.

Wash the erythrocytes to remove unbound components.

Add rat serum-EDTA to the erythrocytes to allow for the formation of the membrane attack

complex and subsequent lysis.

Quantify hemolysis as described in the hemolytic assay protocol.

Visualizations
C3G Pathogenesis and AMY-101 Intervention
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Alternative Pathway Dysregulation in C3G

AMY-101 Intervention

Spontaneous C3 Hydrolysis C3(H2O) Fluid-Phase
C3 Convertase

 + Factor B, Factor D

Factor B

Factor D

C3a
Releases

C3b

Cleaves C3

C3

Surface-Bound
C3 Convertase

 + Factor B, Factor D

Glomerular Deposition

Amplification LoopCleaves more C3

AMY-101

Properdin Stabilizes

C3 Nephritic Factor
(Autoantibody)

Over-stabilizes

Kidney DamageInflammation

C3

Binds to

C3bBinds to

InhibitionPrevents cleavage

Prevents convertase formation

Click to download full resolution via product page

Caption: C3G pathogenesis is driven by over-activation of the alternative complement pathway.

Experimental Workflow for Testing AMY-101 Efficacy
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Caption: Workflow for evaluating AMY-101's efficacy in C3G patient samples.

Conclusion
AMY-101 demonstrates significant potential as a therapeutic agent for C3G by effectively

inhibiting the central component of the complement system. The in vitro data strongly support

its ability to correct the underlying complement dysregulation in C3G. The provided protocols

offer a framework for researchers to further investigate the pathogenesis of C3G and the

therapeutic effects of C3 inhibitors like AMY-101. These studies are crucial for advancing our

understanding of this complex disease and for the development of targeted therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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